molecular formula C38H60O8 B1200486 Croton factor F2 CAS No. 67492-54-0

Croton factor F2

Cat. No. B1200486
CAS RN: 67492-54-0
M. Wt: 644.9 g/mol
InChI Key: BPOPPBUSFQTHKU-CYWROACPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Croton factor F2 is a natural product found in Croton flavens with data available.

Scientific Research Applications

1. Influence on the Serotonergic System

Croton factor F2 plays a significant role in modulating the serotonergic system. This neurotransmitter system is crucial for regulating mood and emotional states. Studies have found that Croton factor F2 can influence serotonin release and potentially impact conditions like anxiety and depression (Lowry et al., 2000), (Tan et al., 2004).

2. CRF Receptor Modulation

Croton factor F2 has been shown to interact with corticotropin-releasing factor (CRF) receptors. This interaction significantly affects stress responsivity and coping strategies, which can have implications for psychiatric conditions like anxiety and depression (Bethea et al., 2013), (Magalhães et al., 2010).

3. Behavioral and Physiological Effects

Research shows that Croton factor F2 can affect behavioral responses such as anxiety, fear, and sexual behavior. These effects are mediated through the central nervous system and are linked to its interaction with CRF receptors and the serotonin system (Heinrichs et al., 1997), (Leonard, 2005).

4. Impact on Stress and Coping Mechanisms

Croton factor F2's interaction with the CRF system suggests its role in stress-induced changes in the brain, potentially influencing coping mechanisms and stress resilience. This can provide insights into the development of new treatments for stress-related disorders (Bangasser et al., 2009), (Waselus et al., 2009).

5. Potential Therapeutic Applications

Given its significant influence on the CRF and serotonin systems, Croton factor F2 may have potential therapeutic applications in treating mood and anxiety disorders. This could lead to the development of more targeted and effective treatments (Drago et al., 2009), (Feuvre et al., 1991).

properties

CAS RN

67492-54-0

Product Name

Croton factor F2

Molecular Formula

C38H60O8

Molecular Weight

644.9 g/mol

IUPAC Name

[(1R,2R,6S,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate

InChI

InChI=1S/C38H60O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(42)45-35-26(3)37(44)30-20-25(2)33(43)29(30)21-28(23-39)22-31(37)34-36(5,24-40)38(34,35)46-27(4)41/h20,22,26,29-31,34-35,39-40,44H,6-19,21,23-24H2,1-5H3/t26-,29+,30-,31+,34-,35-,36-,37+,38-/m1/s1

InChI Key

BPOPPBUSFQTHKU-CYWROACPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@H]3CC(=C[C@H]2[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)CO)C)O)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C

synonyms

12-O-hexadecanoyl-4-deoxy-4 beta-16-hydroxyphorbol-13-acetate
croton factor F2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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